2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid
Description
2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid is a complex organic compound that features a benzodioxin ring system, a sulfonyl group, and an amino acid moiety
Properties
IUPAC Name |
2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c19-17(20)12-18(11-13-4-2-1-3-5-13)25(21,22)14-6-7-15-16(10-14)24-9-8-23-15/h1-7,10H,8-9,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLGYJOEGMQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Sulfonylation: The benzodioxin ring is then sulfonylated using a sulfonyl chloride, such as 4-bromobenzenesulfonyl chloride, in the presence of a base like sodium hydroxide.
Amination: The sulfonylated benzodioxin is reacted with benzylamine to introduce the benzylamino group.
Acetylation: Finally, the amino group is acetylated using chloroacetic acid to yield the target compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems, including enzyme activity and protein interactions.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of 2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways.
Receptor Modulation: The compound may bind to receptors, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)alanine
- N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
Uniqueness
2-[Benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetic acid is unique due to its combination of a benzodioxin ring, a sulfonyl group, and an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
